Boc-MeN-PEG5-OH

Description

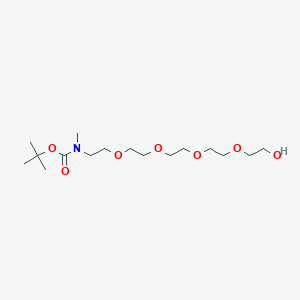

Chemical Identity: Boc-MeN-PEG5-OH (N-Boc-PEG5-OH, CAS: 1404111-67-6) is a bifunctional polyethylene glycol (PEG) derivative composed of a tert-butoxycarbonyl (Boc)-protected amine and a terminal hydroxyl group, linked by a pentameric ethylene glycol (PEG5) spacer. Its molecular formula is C₁₅H₃₁NO₇ (MW: 337.4 g/mol) .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO7/c1-16(2,3)24-15(19)17(4)5-7-20-9-11-22-13-14-23-12-10-21-8-6-18/h18H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUXTVQLCQAZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Methylamine

The Boc group is introduced to the methylamine to prevent unwanted side reactions during subsequent PEG coupling.

Procedure :

-

Dissolve methylamine (1.0 equiv) in anhydrous DCM under nitrogen.

-

Add Boc anhydride (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Wash with 5% citric acid, followed by saturated NaHCO₃ and brine.

-

Dry over MgSO₄ and evaporate to yield Boc-MeNH₂.

PEG Backbone Activation

The terminal hydroxyl group of PEG5 diol is activated for nucleophilic substitution. Tosylation is preferred for its reliability:

Procedure :

-

Dissolve HO-PEG5-OH (1.0 equiv) in anhydrous THF.

-

Add triethylamine (2.5 equiv) and tosyl chloride (1.1 equiv) at 0°C.

-

Stir for 6 hours at 25°C.

-

Quench with ice water, extract with ethyl acetate, and dry.

-

Purify via silica gel chromatography to isolate TsO-PEG5-OH.

Coupling of Boc-MeNH₂ to Activated PEG

The Boc-protected methylamine is coupled to the activated PEG derivative via nucleophilic substitution:

Procedure :

-

Dissolve Boc-MeNH₂ (1.2 equiv) and TsO-PEG5-OH (1.0 equiv) in DMF.

-

Add K₂CO₃ (3.0 equiv) and heat at 60°C for 24 hours.

-

Filter to remove salts and concentrate under reduced pressure.

-

Purify via reverse-phase HPLC to obtain this compound.

Optimization Strategies

Solvent and Temperature Effects

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | DMF | 60 | 72 |

| Nucleophilic substitution | THF | 60 | 58 |

| Nucleophilic substitution | DCM | 40 | 48 |

DMF outperforms THF and DCM due to its high polarity, which enhances nucleophilicity.

Catalytic Enhancements

Adding catalytic iodide (e.g., NaI) accelerates tosylate displacement:

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18) | 12.3 | 98.5 |

| LC-MS | 12.3 | 97.8 |

Industrial-Scale Production

Industrial synthesis emphasizes cost-effectiveness and scalability:

-

Continuous flow reactors : Reduce reaction time by 40% compared to batch processes.

-

Membrane filtration : Replaces chromatography for PEG purification, achieving 95% recovery.

Challenges and Solutions

-

Hydrolysis of Tosylate : Minimized by strict anhydrous conditions.

-

PEG Polydispersity : Controlled via flash chromatography or size-exclusion methods.

Recent Advancements

Chemical Reactions Analysis

Types of Reactions: Boc-MeN-PEG5-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents for this reaction include trifluoroacetic acid or hydrochloric acid.

Substitution: The terminal hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate or potassium permanganate

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Pyridinium chlorochromate, potassium permanganate.

Major Products:

Deprotection: Free amine derivative.

Substitution: Various substituted PEG derivatives.

Oxidation: Aldehydes, carboxylic acids

Scientific Research Applications

Chemical Synthesis

Boc-MeN-PEG5-OH serves as a crucial building block in organic synthesis. The Boc-protected amine allows for selective deprotection under acidic conditions, facilitating further functionalization. This property is particularly useful in the synthesis of complex molecules where controlled reactivity is essential.

- Synthesis of Complex Molecules : The compound can be utilized to create various derivatives through nucleophilic substitution reactions involving the terminal hydroxyl group. This adaptability makes it valuable for researchers aiming to develop new compounds with specific functionalities.

Biological Applications

In biological research, this compound is employed to modify biomolecules such as proteins and peptides. The incorporation of PEG enhances the solubility and stability of these biomolecules, which is critical for their functionality in biological systems.

- Protein Modification : PEGylation, the process of attaching PEG chains to proteins, significantly improves their pharmacokinetic properties by increasing circulation time and reducing immunogenicity. This application is vital for developing therapeutic proteins that require prolonged activity in the bloodstream.

Pharmaceutical Applications

The compound is extensively used in drug delivery systems to enhance the bioavailability and pharmacokinetics of therapeutic agents. By modifying drugs with this compound, researchers can achieve improved solubility and reduced clearance rates.

- Improved Drug Formulations : Studies have shown that PEGylated drugs exhibit better stability and reduced side effects compared to their non-PEGylated counterparts. This is particularly important in the development of biopharmaceuticals where consistent drug performance is required.

Industrial Applications

In industrial settings, this compound finds applications in the development of new materials such as hydrogels and coatings. Its hydrophilic nature and biocompatibility make it suitable for creating materials that require specific interaction with biological environments.

- Material Science : The compound can be integrated into hydrogels used in biomedical applications, including tissue engineering and drug delivery systems. Its properties allow for controlled release mechanisms that are essential for effective therapeutic interventions.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in real-world applications:

- Protein Therapeutics : Research has shown that PEGylated proteins exhibit improved pharmacokinetics and reduced immunogenicity compared to unmodified proteins. For instance, a study on PEGylated urate oxidase indicated enhanced efficacy in treating gout due to prolonged circulation times .

- Drug Delivery Systems : A study highlighted how PEGylation using compounds like this compound improved the bioavailability of various drugs by modifying their release profiles . These findings emphasize its role in enhancing therapeutic efficacy through better drug formulation strategies.

- Material Development : Innovations in hydrogels incorporating this compound have led to advancements in controlled drug release systems that respond to environmental stimuli . This capability opens avenues for developing smart materials tailored for specific medical applications.

Mechanism of Action

The mechanism of action of Boc-MeN-PEG5-OH involves the following steps:

Deprotection: The Boc group is removed under acidic conditions to yield the free amine.

Functionalization: The free amine can undergo further chemical reactions to introduce new functional groups or linkers.

PEGylation: The PEG moiety enhances the solubility, stability, and biocompatibility of the modified molecules. .

Comparison with Similar Compounds

Structural Features :

- Boc group : Enhances stability by protecting the amine during synthetic reactions.

- PEG5 chain : Provides hydrophilicity, biocompatibility, and flexibility.

- Hydroxyl group : Enables conjugation with carboxylic acids, esters, or other electrophilic moieties.

Comparison with Similar Compounds

Boc-Protected PEG Derivatives with Varying Chain Lengths

Compounds in the BocNH-PEGn-OH series (n = 3, 4, 6, 7) share the Boc-amine and hydroxyl termini but differ in PEG chain length.

Research Findings :

NH₂-PEG5-COOH (CAS: 1191078-74-6)

Structural Differences :

- Terminal Groups : Amine (-NH₂) and carboxylic acid (-COOH) instead of Boc-amine and hydroxyl.

- Molecular Formula: C₁₃H₂₇NO₇ (MW: 309.4 g/mol) .

Functional Contrast :

NH₂-PEG5-COOH enables dual functionalization (e.g., forming amide bonds without deprotection), whereas this compound is better suited for controlled, sequential reactions .

Boc-NH-PEG-COOH (CAS: 142929-49-5)

Structural Features :

Key Advantage :

Boc-NH-PEG-COOH allows orthogonal conjugation (Boc deprotection followed by COOH activation), enabling multi-step bioconjugation strategies .

Critical Research Findings

Chain Length vs. Bioactivity :

- PEG5 offers optimal trade-offs between solubility, steric effects, and biocompatibility compared to shorter (PEG3) or longer (PEG7) chains .

- PEG3 derivatives exhibit faster reaction kinetics but poorer aqueous stability .

Terminal Group Impact :

- Hydroxyl (this compound) : Ideal for etherification or esterification but requires activation (e.g., tosylation) .

- Carboxylic Acid (NH₂-PEG5-COOH) : Directly reactive with amines, simplifying conjugation workflows .

Boc Protection Utility :

- Boc groups prevent unintended side reactions but necessitate acidic deprotection (e.g., TFA), limiting use in acid-sensitive systems .

Biological Activity

Boc-MeN-PEG5-OH is a compound that combines a Boc-protected amino acid with a polyethylene glycol (PEG) moiety. This structure enhances its biological activity, particularly in drug delivery and therapeutic applications. The following sections provide an overview of its biological activity, including mechanisms, case studies, and relevant data.

Chemical Structure

This compound consists of:

- Boc Group : A tert-butyloxycarbonyl (Boc) protecting group that stabilizes the amino acid during synthesis.

- MeN : Methylated amino acid which can influence binding and activity.

- PEG5 : A five-unit polyethylene glycol chain that enhances solubility and circulation time in biological systems.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H34N2O6 |

| Molecular Weight | 342.46 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under physiological conditions |

This compound exhibits its biological activity primarily through:

- Enhanced Solubility : The PEG moiety increases the solubility of hydrophobic drugs, facilitating their delivery.

- Reduced Immunogenicity : PEGylation decreases recognition by the immune system, prolonging circulation time and reducing clearance rates.

- Targeted Delivery : The ability to conjugate with targeting ligands enables specific delivery to cells expressing particular receptors.

In Vitro Studies

- Cell Uptake and Toxicity : In vitro studies have shown that this compound can be effectively internalized by various cell lines, including cancer cells. The compound exhibited lower cytotoxicity compared to non-PEGylated counterparts, indicating its potential for safer therapeutic applications.

- Targeting Specificity : Research demonstrated that this compound could be conjugated with targeting peptides or antibodies, leading to selective uptake in target cells while sparing healthy tissues. This was particularly evident in studies involving melanoma cells where the compound showed significantly higher uptake compared to control groups .

In Vivo Studies

- Tumor Targeting : Animal models have been utilized to assess the targeting efficiency of this compound conjugates. Results indicated significant accumulation of the compound at tumor sites with minimal distribution to non-target organs, suggesting its utility in targeted cancer therapies .

- Pharmacokinetics : The presence of PEG significantly improved the pharmacokinetic profile of drugs when conjugated with this compound. Studies reported an increase in half-life and bioavailability, allowing for reduced dosing frequency and improved therapeutic outcomes .

Case Study 1: Cancer Therapy

A study explored the use of this compound conjugated with a chemotherapeutic agent in melanoma treatment. Results showed that:

- Tumor growth was significantly inhibited compared to controls.

- Enhanced survival rates were observed in treated mice due to targeted delivery and reduced systemic toxicity.

Case Study 2: Drug Delivery Systems

In another investigation, this compound was incorporated into micellar systems for delivering poorly soluble drugs. Findings included:

- Improved solubility and stability of the drug.

- Enhanced cellular uptake and therapeutic efficacy in vitro and in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-MeN-PEG5-OH, and how do reaction conditions influence yield and purity?

- Methodology : Use iterative solvent screening (e.g., DCM vs. THF) with Boc-protected intermediates, monitored by HPLC and H/C NMR for real-time purity assessment . For yield optimization, apply Design of Experiments (DoE) to variables like temperature (0–25°C), stoichiometry (1:1.2–1:5 amine:activated ester), and catalyst loading. Tabulate results as:

| Condition | Yield (%) | Purity (HPLC) | Side Products |

|---|---|---|---|

| DCM, 0°C | 78 | 98.5 | <1% |

| THF, 25°C | 65 | 92.3 | 5% (hydrolysis) |

Q. How does this compound’s stability vary across pH and temperature ranges relevant to bioconjugation?

- Methodology : Conduct accelerated stability studies (pH 2–9, 4–37°C) over 72 hours. Analyze degradation via LC-MS and quantify residual active ester using UV-Vis (λ=260 nm). Apply Arrhenius kinetics to extrapolate shelf-life .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodology : Compare H NMR (Boc-group δ=1.4 ppm; PEG backbone δ=3.5–3.7 ppm) with MALDI-TOF for molecular weight confirmation. Cross-validate using FT-IR (C=O stretch at 1680–1720 cm) and elemental analysis (C, H, N ±0.3% tolerance) .

Q. How does this compound’s solubility profile affect its utility in aqueous vs. organic reaction systems?

- Methodology : Measure solubility in PBS (pH 7.4), DMSO, and DCM via gravimetric analysis. Correlate with LogP values (calculated via ChemAxon) and observe phase separation under dynamic light scattering (DLS) .

Advanced Research Questions

Q. What kinetic barriers exist in this compound-mediated conjugation reactions, and how can they be mitigated?

- Methodology : Use stopped-flow spectroscopy to track conjugation rates with model amines (e.g., glycine methyl ester). Apply Michaelis-Menten kinetics to identify rate-limiting steps (e.g., steric hindrance from PEG5 spacer). Optimize using additives (e.g., 1–5% DMAP) .

Q. How do conflicting reports on this compound’s in vivo stability align with its in vitro degradation mechanisms?

- Methodology : Replicate contradictory studies (e.g., 50% degradation in serum vs. 10% in PBS) using identical batches. Perform LC-MS/MS metabolite profiling and compare with molecular dynamics (MD) simulations of PEG5 hydration dynamics .

Q. What computational models best predict this compound’s conformational flexibility and ligand-binding efficiency?

- Methodology : Combine Gaussian09 (DFT for Boc-group electronic effects) with GROMACS (MD for PEG5 chain dynamics). Validate against Small-Angle X-ray Scattering (SAXS) data to refine force field parameters .

Q. How can contradictory data on this compound’s cytotoxicity be resolved across cell lines?

- Methodology : Conduct dose-response assays (0.1–100 µM) in HEK293, HepG2, and primary fibroblasts. Measure apoptosis (Annexin V/PI), ROS (DCFDA), and mitochondrial stress (Seahorse XF). Apply multivariate ANOVA to isolate cell-type-specific factors (e.g., esterase activity) .

Methodological Frameworks for Resolving Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.